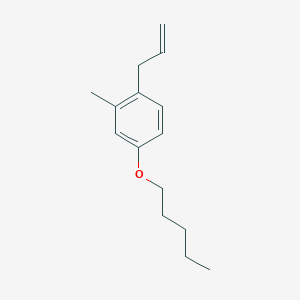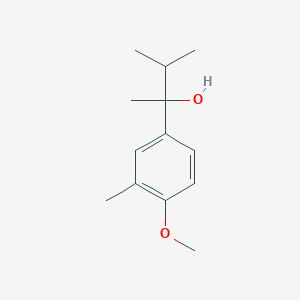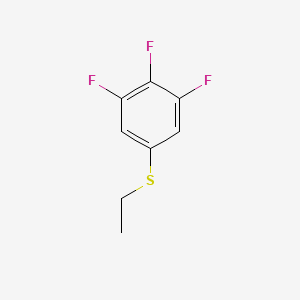
3-Bromo-4'-chloro-3'-fluorobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4’-chloro-3’-fluorobiphenyl is an organic compound with the molecular formula C12H7BrClF It is a biphenyl derivative, meaning it consists of two benzene rings connected by a single bond The presence of bromine, chlorine, and fluorine atoms on the biphenyl structure makes it a halogenated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-4’-chloro-3’-fluorobiphenyl is through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is carried out at elevated temperatures (around 80-100°C) under an inert atmosphere .
Industrial Production Methods
Industrial production of 3-Bromo-4’-chloro-3’-fluorobiphenyl may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods allow for efficient and scalable production of the compound with high purity and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-chloro-3’-fluorobiphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the biphenyl structure can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of biphenyl derivatives with hydrogen atoms replacing the halogens.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield biphenyl derivatives with various functional groups, while oxidation and reduction reactions can produce hydroxylated or dehalogenated biphenyl compounds.
Scientific Research Applications
3-Bromo-4’-chloro-3’-fluorobiphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their interactions with biological systems.
Medicine: Research on the compound’s potential pharmacological properties and its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-chloro-3’-fluorobiphenyl depends on its specific application. In chemical reactions, the compound acts as a substrate or reagent, participating in various transformations through well-established organic reaction mechanisms. In biological systems, the compound’s halogen atoms may interact with specific molecular targets, such as enzymes or receptors, affecting their function and activity. The exact pathways and molecular targets involved can vary based on the specific context of its use.
Comparison with Similar Compounds
3-Bromo-4’-chloro-3’-fluorobiphenyl can be compared with other halogenated biphenyl compounds, such as:
3-Bromo-4-chlorobiphenyl: Lacks the fluorine atom, which may affect its reactivity and applications.
4-Bromo-3-chlorobiphenyl: The position of the halogen atoms is different, leading to variations in chemical properties and reactivity.
3-Chloro-4-fluorobiphenyl:
The presence of different halogen atoms and their positions on the biphenyl structure contribute to the unique properties and applications of each compound.
Properties
IUPAC Name |
4-(3-bromophenyl)-1-chloro-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClF/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWUIZXXXWJVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(Cyclohexyloxy)methyl]-4-fluorothiophenol](/img/structure/B7993281.png)


